molecular formula C17H14N2O2 B1622254 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 30241-46-4

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1622254
CAS No.: 30241-46-4
M. Wt: 278.3 g/mol
InChI Key: PPEYODGHGWCLLE-UHFFFAOYSA-N
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Description

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C17H14N2O2. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a pyrazole ring substituted with methyl, phenoxy, and phenyl groups, as well as an aldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a starting material . The reaction conditions typically include the use of reagents such as phosphorus oxychloride and dimethylformamide, which facilitate the formation of the aldehyde group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Biology

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has shown potential in biological research:

  • Enzyme Inhibition: The compound's structure resembles biologically active molecules, allowing it to inhibit specific enzymes, which is crucial for drug development .
  • Anticancer Activity: Studies have indicated that derivatives of pyrazole compounds exhibit selective anti-proliferative actions against various human cancer cell lines. This suggests that 3-methyl-5-phenoxy derivatives may also possess similar properties .

Industry

In industry, this compound finds applications in:

  • Agrochemicals: Its derivatives are used in the formulation of pesticides and herbicides due to their efficacy against plant pathogens .
  • Dyes and Specialty Chemicals: The compound's ability to act as a precursor for dyes enhances its utility in textile and chemical industries .

Case Studies

Case Study 1: Anticancer Activity
Research conducted on pyrazole derivatives demonstrated significant anticancer effects against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through specific signaling pathways .

Case Study 2: Enzyme Inhibition
A study focused on the inhibition of cyclooxygenase enzymes by pyrazole derivatives revealed that 3-methyl-5-phenoxy compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic uses .

Data Table: Applications Overview

Application AreaSpecific UseOutcome
ChemistryIntermediate for heterocyclesFacilitates synthesis of complex compounds
BiologyEnzyme inhibitionModulates enzyme activity; potential drug candidate
IndustryAgrochemicalsEffective against plant pathogens
IndustryDyes productionServes as a precursor for specialty dyes

Mechanism of Action

The mechanism of action of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-phenyl-1H-pyrazole-4-carboxaldehyde

Uniqueness

3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both phenoxy and phenyl groups, which enhance its lipophilicity and potential for diverse chemical modifications. This structural uniqueness allows for a broader range of applications in medicinal chemistry and organic synthesis compared to its similar counterparts.

Biological Activity

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative known for its diverse biological activities. This compound features a unique structure that includes both phenoxy and phenyl groups, enhancing its lipophilicity and potential for various pharmacological applications. The compound's molecular formula is C17H14N2O2C_{17}H_{14}N_2O_2 .

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which utilizes 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a precursor. Its chemical structure allows it to undergo different reactions such as oxidation, reduction, and substitution, leading to various derivatives with potentially enhanced biological activity .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in medicinal chemistry. Key activities include:

1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains, making it a candidate for further development in treating infections .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity, which is crucial for the treatment of conditions like arthritis and other inflammatory diseases. Studies have shown that pyrazole derivatives can inhibit inflammatory mediators, offering therapeutic potential .

3. Anticancer Properties
Pyrazoles are recognized for their anticancer effects. The structural similarity of this compound to known anticancer agents suggests it may also inhibit cancer cell proliferation through various mechanisms .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, influencing biological pathways and potentially leading to enzyme inhibition .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains ,
Anti-inflammatoryInhibits inflammatory mediators ,
AnticancerInhibits cancer cell proliferation ,

Case Study: Antimicrobial Activity

In one study, the compound was tested against several strains of bacteria, demonstrating significant inhibition zones compared to control substances. The results indicated a promising potential for developing new antimicrobial agents based on this pyrazole derivative .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The findings revealed that the compound effectively reduced levels of pro-inflammatory cytokines in vitro, supporting its use in treating inflammatory diseases .

Properties

IUPAC Name

3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21-15-10-6-3-7-11-15)19(18-13)14-8-4-2-5-9-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEYODGHGWCLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368123
Record name 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30241-46-4
Record name 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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